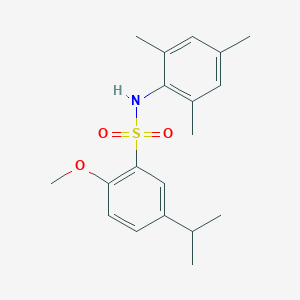![molecular formula C11H12F3NO2 B5721643 2-methyl-N-[2-(trifluoromethoxy)phenyl]propanamide](/img/structure/B5721643.png)
2-methyl-N-[2-(trifluoromethoxy)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-[2-(trifluoromethoxy)phenyl]propanamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known by the name of TFMPP and belongs to the class of phenethylamines. Its molecular formula is C12H14F3NO2, and its molecular weight is 261.24 g/mol.
Wirkmechanismus
The mechanism of action of 2-methyl-N-[2-(trifluoromethoxy)phenyl]propanamide is primarily through its interaction with various receptors in the body. It acts as a serotonin receptor agonist and can induce hallucinations and other psychoactive effects. It also has significant binding affinity for dopamine and adrenergic receptors, which can affect the release of neurotransmitters in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methyl-N-[2-(trifluoromethoxy)phenyl]propanamide are primarily related to its effects on the central nervous system. It can induce hallucinations, altered perception, and other psychoactive effects. It can also affect the release of neurotransmitters in the brain, leading to changes in mood, behavior, and cognition.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-methyl-N-[2-(trifluoromethoxy)phenyl]propanamide in lab experiments include its potent effects on the central nervous system, its significant binding affinity for various receptors, and its potential applications in the development of new drugs. The limitations of using this compound in lab experiments include its potential toxicity and harmful effects on living organisms, as well as the need for specialized equipment and expertise to handle and analyze this compound.
Zukünftige Richtungen
There are several future directions for research on 2-methyl-N-[2-(trifluoromethoxy)phenyl]propanamide, including:
1. Further studies on its mechanism of action and effects on various receptors in the body.
2. Exploration of its potential applications in the development of new drugs for various diseases.
3. Investigation of its potential toxicity and harmful effects on living organisms.
4. Development of new synthesis methods and purification techniques for this compound.
5. Studies on its effects on different cell lines and tissues.
Conclusion:
2-methyl-N-[2-(trifluoromethoxy)phenyl]propanamide is a synthetic compound that has significant potential applications in various fields of scientific research. Its potent effects on the central nervous system, significant binding affinity for various receptors, and potential applications in the development of new drugs make it an essential compound for further research. However, its potential toxicity and harmful effects on living organisms and the need for specialized equipment and expertise to handle and analyze this compound make it a challenging compound to work with.
Synthesemethoden
The synthesis of 2-methyl-N-[2-(trifluoromethoxy)phenyl]propanamide involves the reaction of 2-(trifluoromethoxy)benzaldehyde with 2-amino-2-methyl-1-propanol in the presence of a catalyst such as HCl or H2SO4. The reaction takes place under reflux conditions, and the product is obtained after purification through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-[2-(trifluoromethoxy)phenyl]propanamide has been extensively studied for its potential applications in various fields of scientific research. Some of the significant research areas where this compound has been explored are:
1. Neuroscience: TFMPP has been studied for its effects on the central nervous system. It has been found to act as a serotonin receptor agonist and can induce hallucinations and other psychoactive effects.
2. Pharmacology: TFMPP has been studied for its potential applications in the development of new drugs. It has been found to have significant binding affinity for various receptors, including serotonin, dopamine, and adrenergic receptors.
3. Toxicology: TFMPP has been studied for its potential toxicity and harmful effects on living organisms. It has been found to have significant cytotoxic effects and can induce cell death in various cell lines.
Eigenschaften
IUPAC Name |
2-methyl-N-[2-(trifluoromethoxy)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2/c1-7(2)10(16)15-8-5-3-4-6-9(8)17-11(12,13)14/h3-7H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRXERXVQORGDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC=C1OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[2-(trifluoromethoxy)phenyl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{4-[2-(3,4-dimethoxyphenyl)vinyl]phenyl}(phenyl)methanone](/img/structure/B5721585.png)

![2-(2-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B5721596.png)

![4-[4-(benzyloxy)phenoxy]-3-nitrobenzonitrile](/img/structure/B5721602.png)
![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-phenoxyacetamide](/img/structure/B5721623.png)

![4-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl benzoate](/img/structure/B5721631.png)

![1-(3,4-dimethoxyphenyl)-3-[(3,4-dimethylphenyl)amino]-2-propen-1-one](/img/structure/B5721656.png)
![4-bromobenzaldehyde [5-(4-fluorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5721661.png)
![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-5-propyl-3-thiophenecarboxamide](/img/structure/B5721668.png)
